molecular formula C4H3ClF6O B1351061 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane CAS No. 25364-98-1

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane

Cat. No.: B1351061
CAS No.: 25364-98-1
M. Wt: 216.51 g/mol
InChI Key: SNVWPWRMMAPUJZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane is a halogenated organic compound. It is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane typically involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require high temperatures and the use of catalysts such as antimony, chromium, iron, or alumina .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated ethers, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF6O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVWPWRMMAPUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380370
Record name 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25364-98-1
Record name 2-chloro-1,1,2-trifluoro-1-(2,2,2-trifluoroethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-Trifluoro-2-chloroethyl 2,2,2-trifluoroethyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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